1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene
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Overview
Description
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene is a chemical compound with the molecular formula C44H34O4 and a molecular weight of 626.7384 g/mol . It is characterized by the presence of multiple phenolic groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene typically involves the reaction of benzyl chloride derivatives with phenolic compounds under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, temperature, and pressure conditions are optimized to maximize yield and purity. Common solvents used include dichloromethane and toluene .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenolic derivatives .
Scientific Research Applications
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, which is of interest in drug development.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(alpha,alpha-dimethylbenzyl)diphenylamine
- 1,4-Bis[alpha-(4-chlorophenyl)benzyl]piperazine dihydrochloride
Comparison
1,4-Bis(alpha,alpha-bis(4-hydroxyphenyl)benzyl)benzene is unique due to its multiple phenolic groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
38050-97-4 |
---|---|
Molecular Formula |
C44H34O4 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
4-[[4-[bis(4-hydroxyphenyl)-phenylmethyl]phenyl]-(4-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C44H34O4/c45-39-23-15-35(16-24-39)43(31-7-3-1-4-8-31,36-17-25-40(46)26-18-36)33-11-13-34(14-12-33)44(32-9-5-2-6-10-32,37-19-27-41(47)28-20-37)38-21-29-42(48)30-22-38/h1-30,45-48H |
InChI Key |
UVHRMZIIPPMNSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O)(C6=CC=C(C=C6)O)C7=CC=C(C=C7)O |
Origin of Product |
United States |
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